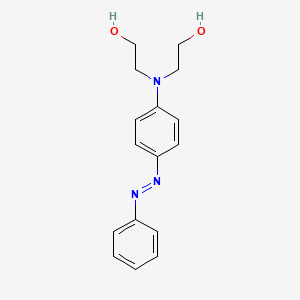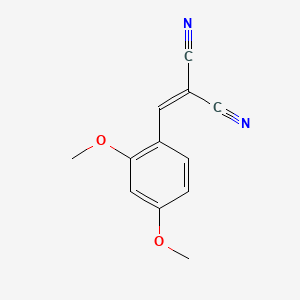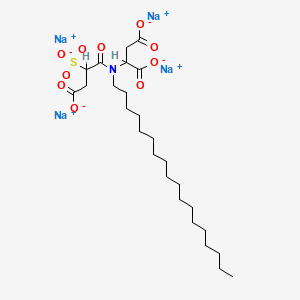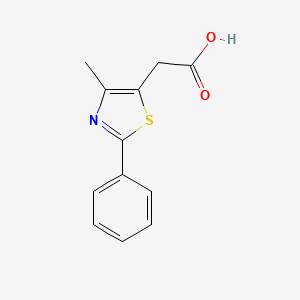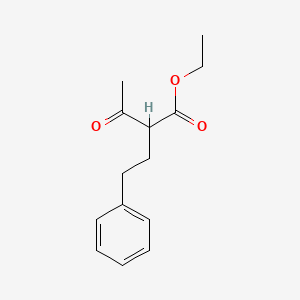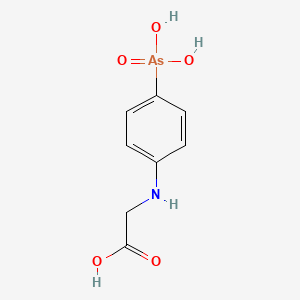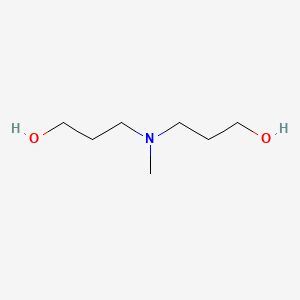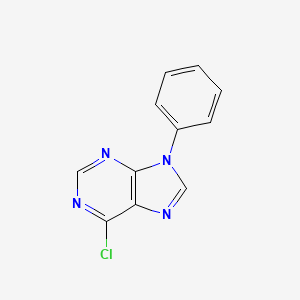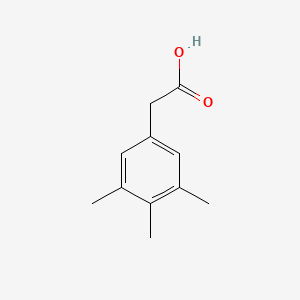
(3,4,5-Trimethylphenyl)essigsäure
Übersicht
Beschreibung
“(3,4,5-Trimethylphenyl)acetic acid” is a chemical compound with the molecular formula C11H14O5 . It appears as a white to cream-colored crystalline powder . It is used as a reagent in the preparation of 3-phenylcoumarins, which are used as antidepressant agents .
Molecular Structure Analysis
The molecular structure of “(3,4,5-Trimethylphenyl)acetic acid” is based on the molecular formula C11H14O5 . The structure is also available as a 2D Mol file . More detailed structural analysis would require additional information or computational chemistry tools.
Physical And Chemical Properties Analysis
“(3,4,5-Trimethylphenyl)acetic acid” is a white to cream-colored crystalline powder . It has a molecular weight of 226.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or experimental data .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
(3,4,5-Trimethylphenyl)essigsäure: und ihre Derivate wurden auf ihr Potenzial zur Herstellung neuer pharmazeutischer Verbindungen untersucht. Untersuchungen haben gezeigt, dass bestimmte Derivate krampflösende und sedative Eigenschaften aufweisen , was sie zu Kandidaten für die Entwicklung neuer Medikamente für neurologische Erkrankungen macht.
Lebensmittelindustrie
In der Lebensmittelindustrie werden Essigsäurederivate als Säuerungsmittel zur Geschmacksverbesserung und als Konservierungsstoffe verwendet . Während this compound selbst möglicherweise nicht direkt verwendet wird, tragen ihre strukturellen Analoga zur Lebensmittelsicherheit und -qualität bei.
Landwirtschaft
Auxin-ähnliche Verbindungen wie Indol-3-essigsäure spielen eine entscheidende Rolle für das Pflanzenwachstum und die Pflanzenentwicklung. Derivate von this compound könnten möglicherweise synthetisiert werden, um diese Wirkungen nachzuahmen, das Pflanzenwachstum zu fördern und die Erträge zu steigern .
Biotechnologie
In der Biotechnologie könnten this compound-Derivate in mikrobiellen Nährmedien verwendet werden, um die Auswirkungen von Auxin-ähnlichen Molekülen auf mikrobielle Wechselwirkungen mit Pflanzen zu untersuchen . Dies kann zu Fortschritten in nachhaltigen landwirtschaftlichen Praktiken führen.
Chemische Industrie
Die chemische Industrie könnte this compound bei der Synthese komplexer organischer Verbindungen einsetzen. Ihre Struktur könnte als Baustein für Mehrkomponentenreaktionen dienen und zur Entwicklung neuer Materialien und Chemikalien beitragen .
Umweltwissenschaften
Forschungen zur Umweltbelastung chemischer Verbindungen umfassen die Untersuchung von Derivaten von this compound. Diese Studien können zu einem besseren Verständnis führen, wie solche Verbindungen Ökosysteme beeinflussen und wie sie sicher gehandhabt werden können .
Materialwissenschaften
In den Materialwissenschaften könnten die Eigenschaften von this compound genutzt werden, um neue Materialien mit bestimmten Eigenschaften zu entwickeln, wie z. B. verbesserte Haltbarkeit oder spezielle Reaktivität für industrielle Anwendungen .
Kosmetik
Während direkte Anwendungen in der Kosmetik nicht häufig berichtet werden, könnte die Synthese neuer Verbindungen aus this compound zur Entwicklung neuer kosmetischer Produkte mit Anti-Aging- oder hautschützenden Eigenschaften führen .
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-10(6-11(12)13)5-8(2)9(7)3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHUPHLEXRDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294040 | |
| Record name | (3,4,5-trimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-67-6 | |
| Record name | 3,4,5-Trimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 93686 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4,5-trimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


